Cas no 19721-56-3 (Pikromycin)

Pikromycin structure
Nome do Produto:Pikromycin
Pikromycin Propriedades químicas e físicas
Nomes e Identificadores
-
- Oxacyclotetradec-11-ene-2,4,10-trione,14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-6-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(3R,5R,6S,7S,9R,11E,13S,14R)-
- picromycin
- Pikromycin
- Albomycetin
- Amaromycin
- Antibiotic B 62169A
- (3R,5R,6S,7S,9R,11E,13S,14R)-14-Ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-6-[[3-(dimethylamino)-3,4,6-trideoxy-β-D-xylo-hexopyranosyl]oxy]oxacyclotetradeca-11-ene-2,4,10-trione
- FBM8G3Z439
- (3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
- DTXSID201026584
- CHEBI:29665
- UNII-FBM8G3Z439
- ANTIBIOTIC B-62169A
- HY-124138
- PICROMYCIN [MI]
- AQJ
- 19721-56-3
- SCHEMBL527850
- OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE, 14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-.BETA.-D-XYLO-HEXOPYRANOSYL)OXY)-, (3R,5R,6S,7S,9R,11E,13S,14R)-
- NS00011668
- AKOS040747277
- (3R-(3R*,5R*,6S*,7S*,9R*,11E,13S*,14R*))-14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-.BETA.-D-XYLO-HEXOPYRANOSYL)OXY)OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE
- Q7193709
- LMPK04000038
- (3R,5R,6S,7S,9R,11E,13S,14R)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
- (3R,5R,6S,7S,9R,11E,13S,14R)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxooxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
- CS-0084455
- (3R,5R,6S,7S,9R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyloxacyclotetradec-11-ene-2,4,10-trione
- HB4027
- GTPL13472
- (3R,5R,6S,7S,9R,11E,13S,14R)-6-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl)oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
- OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE, 14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-BETA-D-XYLO-HEXOPYRANOSYL)OXY)-, (3R,5R,6S,7S,9R,11E,13S,14R)-
- (3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
- (3R-(3R*,5R*,6S*,7S*,9R*,11E,13S*,14R*))-14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-BETA-D-XYLO-HEXOPYRANOSYL)OXY)OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE
-
- Inchi: InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11+/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1
- Chave InChI: UZQBOFAUUTZOQE-VSLWXVDYSA-N
- SMILES: CC[C@H]1OC(=O)[C@H](C)C(=O)[C@H](C)[C@@H](O[C@@H]2O[C@H](C)C[C@H](N(C)C)[C@H]2O)[C@@H](C)C[C@@H](C)C(=O)C=C[C@]1(C)O |t:33,&1:2,6,10,12,14,16,19,23,25,28,34|
Propriedades Computadas
- Massa Exacta: 525.33000
- Massa monoisotópica: 525.33
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 37
- Contagem de Ligações Rotativas: 4
- Complexidade: 844
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 9
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 1
- Superfície polar topológica: 123A^2
- XLogP3: 3.2
Propriedades Experimentais
- Densidade: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 169.5 ºC
- Ponto de ebulição: 688.1°Cat760mmHg
- Ponto de Flash: 369.9°C
- Índice de Refracção: 1.521
- Solubilidade: Slightly soluble (9.5 g/l) (25 º C),
- PSA: 122.60000
- LogP: 2.51290
- Rotação Específica: D24 +8.2° (c = 3.5 in ethanol); D20 -33.5° (c = 2.07 in chloroform); D24 -50.2° (c = 6.3 in chloroform)
Pikromycin Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-P1915-0.50 mg |
Pikromycin |
19721-56-3 | >95% by HPLC | 0.50 mg |
$166.00 | 2023-07-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P276263-1mg |
Pikromycin |
19721-56-3 | ≥95% | 1mg |
¥680.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P276263-5mg |
Pikromycin |
19721-56-3 | ≥95% | 5mg |
¥2781.90 | 2023-09-01 | |
BioAustralis | BIA-P1915-0.50mg |
Pikromycin |
19721-56-3 | >95% by HPLC | 0.50mg |
$175.00 | 2024-07-19 | |
1PlusChem | 1P00AL5N-2.5mg |
picromycin |
19721-56-3 | ≥95% | 2.5mg |
$588.00 | 2024-06-17 | |
TRC | P991783-1mg |
Pikromycin |
19721-56-3 | 1mg |
$328.00 | 2023-05-17 | ||
TRC | P991783-2.5mg |
Pikromycin |
19721-56-3 | 2.5mg |
$649.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391096-1mg |
Pikromycin, |
19721-56-3 | 1mg |
¥797.00 | 2023-09-05 | ||
BioAustralis | BIA-P1915-2.50mg |
Pikromycin |
19721-56-3 | >95% by HPLC | 2.50mg |
$615.00 | 2024-07-19 | |
A2B Chem LLC | AE93179-2.5mg |
picromycin |
19721-56-3 | ≥95% | 2.5mg |
$433.00 | 2024-04-20 |
Pikromycin Literatura Relacionada
-
Alison M. Hill Nat. Prod. Rep. 2006 23 256
-
R. W. Rickards,Roger M. Smith,J. Majer Chem. Commun. (London) 1968 1049
-
Takeshi Miyazawa,Brendan J. Fitzgerald,Adrian T. Keatinge-Clay Chem. Commun. 2021 57 8762
-
Steven J. Moss,Christine J. Martin,Barrie Wilkinson Nat. Prod. Rep. 2004 21 575
-
Bernard J. Rawlings Nat. Prod. Rep. 2001 18 231
19721-56-3 (Pikromycin) Produtos relacionados
- 35834-26-5(Cirramycin A1,4'-deoxy-)
- 144604-03-5((10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin)
- 2098000-22-5(3-fluoro-2,2-dimethylpropan-1-amine hydrochloride)
- 2171613-37-7(4-{(4-bromophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 2171918-60-6(2-methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-one)
- 2228862-84-6(methyl2-(2-methylquinolin-4-yl)propan-2-ylamine)
- 10514-61-1(4,5-diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate)
- 50825-19-9(4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine)
- 2418675-29-1(1-(4-Amino-4-ethylpiperidin-1-yl)-3-(5-chlorothiophen-2-yl)propan-1-one hydrochloride)
- 2580197-48-2(tert-butyl N-(2-cyclobutyl-1-hydroxypropan-2-yl)carbamate)
Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Hubei Changfu Chemical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
